molecular formula C9H12N2O2S B11172176 N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

Cat. No.: B11172176
M. Wt: 212.27 g/mol
InChI Key: SWNODYXBFHSYPR-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is a heterocyclic compound that features a thiazole ring and an oxolane ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with oxolane-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is unique due to the presence of both thiazole and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide

InChI

InChI=1S/C9H12N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12)

InChI Key

SWNODYXBFHSYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCO2

Origin of Product

United States

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